molecular formula C17H19N5O2S B2933742 2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole CAS No. 2379985-96-1

2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole

Cat. No. B2933742
CAS RN: 2379985-96-1
M. Wt: 357.43
InChI Key: GJSUATXTZVVFOA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a benzimidazole derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphodiesterases, which can have downstream effects on various cellular processes. Additionally, it has been shown to bind to specific receptors in the body, which can modulate their activity and lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory effects, as well as anti-cancer effects. It has also been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole in lab experiments is its specificity for certain enzymes and receptors. This can allow researchers to study specific pathways and cellular processes in a more targeted manner. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole. One direction is the further optimization of its synthesis method to improve yield and purity. Another direction is the study of its potential applications in other scientific research fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole involves the reaction of a cyclopropylamine derivative with a sulfonyl chloride derivative, followed by the reaction of the resulting product with a benzimidazole derivative. This method has been optimized to produce high yields of the compound, and its purity has been confirmed through various analytical techniques.

Scientific Research Applications

2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of medicine, where this compound has shown potential as a therapeutic agent for the treatment of various diseases. It has been shown to have inhibitory effects on certain enzymes and receptors, which can be useful in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

2-cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-20-11-14(8-18-20)25(23,24)21-9-13(10-21)22-16-5-3-2-4-15(16)19-17(22)12-6-7-12/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSUATXTZVVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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